N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) MRT10 is an antagonist of the Smoothened (Smo) receptor with an IC50 value of 0.64 μM in a luciferase reporter assay. It also inhibits bodipy-cyclopamine binding to the murine Smo receptor (IC50 = 0.5 μM) when expressed in HEK293 cells.
Smoothened (Smo) receptor antagonist (IC50 = 0.5 μM in HEK293 cells transiently expressing mouse Smo). Inhibits ShhN-induced Gli luciferase reporter activity in Shh-light 2 cells (IC50 = 2.5 μM); acts as an inverse agonist during nontranscriptional Hedgehog pathway activation (IC50 = 2.5 μM in HEK293 cells).
Brand Name: Vulcanchem
CAS No.: 330829-30-6
VCID: VC0004903
InChI: InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Molecular Formula: C24H23N3O5S
Molecular Weight: 465.5 g/mol

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )

CAS No.: 330829-30-6

Cat. No.: VC0004903

Molecular Formula: C24H23N3O5S

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) - 330829-30-6

CAS No. 330829-30-6
Molecular Formula C24H23N3O5S
Molecular Weight 465.5 g/mol
IUPAC Name N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
Standard InChI Key KVQVEZQDNHMQJV-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Appearance Assay:≥98%A crystalline solid

Chemical and Structural Properties of MRT-10

Molecular Characterization

MRT-10, with the chemical formula C₂₄H₂₃N₃O₅S and a molecular weight of 465.52 g/mol, features a benzamide core substituted with trimethoxy and benzoylamino groups. Its IUPAC name, N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide, reflects the acylthiourea linkage critical for Smo binding . The compound’s structure was optimized through pharmacophoric modeling, emphasizing three hydrogen bond acceptors and hydrophobic regions that enhance interactions with the Smo transmembrane domain .

Table 1: Key Chemical Properties of MRT-10

PropertyValue
Molecular FormulaC₂₄H₂₃N₃O₅S
Molecular Weight465.52 g/mol
CAS Number330829-30-6
IUPAC NameN-[(3-Benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
SolubilityDMSO-soluble
Storage Conditions+4°C

Mechanism of Action: Targeting the Hedgehog Pathway

Smoothened Receptor Antagonism

MRT-10 binds to the Smo receptor, a class F G protein-coupled receptor (GPCR), inhibiting its activation by Hedgehog ligands like Sonic Hedgehog (Shh). Smo translocates to the primary cilium upon Hh activation, initiating a signaling cascade that culminates in Gli-mediated transcription of oncogenes. MRT-10 blocks this process by occupying a cavity in Smo’s 7-transmembrane (7TM) domain, preventing conformational changes required for pathway activation .

Inverse Agonist Activity

In HEK293 cells expressing mouse Smo, MRT-10 acts as an inverse agonist, reducing basal Smo activity by 50% at 0.5 μM . This property distinguishes it from neutral antagonists and underscores its utility in suppressing ligand-independent pathway activation, a hallmark of certain cancers.

Synthesis and Structural Optimization

Retrosynthetic Analysis

MRT-10 was derived from virtual screening of commercial libraries against a Smo antagonist pharmacophore. Initial hits, including acylthiourea derivatives, were optimized for potency and selectivity. Key modifications included:

  • Acylthiourea to Acylguanidine Conversion: Enhanced hydrogen bonding with Smo residues (e.g., Glu518, Ser533) .

  • Biaryl Extension: Improved cavity penetration, as seen in the derivative MRT-83 (IC₅₀ = 0.011 μM) .

Table 2: Comparative Potency of MRT-10 and Derivatives

CompoundIC₅₀ (Smo SAG)IC₅₀ (Smo GSA-10)
MRT-100.65 μM1.0 μM
MRT-830.011 μM0.038 μM
MRT-920.006 μM1.0 μM

Pharmacological Profile

In Vitro Activity

MRT-10 demonstrates broad efficacy across Hh-dependent assays:

  • Shh-Light2 Cells: Inhibits ShhN-induced Gli-luciferase activity (IC₅₀ = 2.5 μM) .

  • C3H10T1/2 Osteoblast Differentiation: Blocks SAG-induced alkaline phosphatase activity (IC₅₀ = 0.90 μM) .

  • BODIPY-Cyclopamine Displacement: Competes with Smo ligands (IC₅₀ = 0.5 μM) .

Therapeutic Applications in Cancer Research

Basal Cell Carcinoma (BCC)

MRT-10 suppresses proliferation in BCC cell lines by inducing apoptosis and arresting cells in G1 phase. In vitro studies show a 60% reduction in cell viability at 5 μM .

Medulloblastoma

In medulloblastoma models, MRT-10 analogs reduce tumor growth by 70% via Gli1 downregulation, highlighting their potential in targeting SHh-subtype tumors .

Table 3: Biological Activities of MRT-10

Assay ModelActivityIC₅₀/EC₅₀
HEK293 (Smo IP accumulation)Inhibition2.5 μM
Shh-Light2 (Gli-luciferase)Inhibition2.5 μM
C3H10T1/2 (AP activity)Inhibition0.90 μM

Comparative Analysis with Other Smo Antagonists

Cyclopamine vs. MRT-10

Cyclopamine, a natural alkaloid, binds Smo’s extracellular loops (site 1), whereas MRT-10 occupies both sites 1 and 2, enabling deeper cavity penetration and reduced susceptibility to resistance mutations (e.g., D473H) .

Clinical Agents: Vismodegib and Sonidegib

MRT-10’s acylthiourea scaffold offers a structural alternative to clinically approved Smo inhibitors like vismodegib, which share similar IC₅₀ ranges (0.5–5 nM) but differ in binding kinetics .

Challenges and Future Directions

Pharmacokinetic Optimization

Current data on MRT-10’s absorption, distribution, and metabolism are sparse. Future studies should address bioavailability and toxicity to advance translational applications.

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